An In-Depth Technical Guide to the Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a key building block in contemporary medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity of the target compound. The guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this and related fluorinated indazole scaffolds.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Consequently, fluorinated indazoles are of particular interest in the design of novel therapeutic agents.[3][4] 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is a key intermediate that allows for further synthetic elaboration at the 5-position, making it a valuable precursor for the synthesis of a diverse library of potential drug candidates. This guide details a logical and efficient synthetic strategy for its preparation.
Overall Synthetic Strategy
The synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde can be efficiently achieved in a three-step sequence starting from 3,5-difluoroaniline. The overall transformation is depicted below:
Start [label="3,5-Difluoroaniline"]; Step1_Product [label="4,6-Difluoro-1H-indazole"]; Step2_Product [label="4,6-Difluoro-1-methyl-1H-indazole"]; Final_Product [label="4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1_Product [label=" Step 1:\nIndazole Formation "]; Step1_Product -> Step2_Product [label=" Step 2:\nN-Methylation "]; Step2_Product -> Final_Product [label=" Step 3:\nFormylation "]; }
Figure 1: Overall synthetic pathway for 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde.
Step 1: Synthesis of 4,6-Difluoro-1H-indazole
The initial step involves the construction of the indazole ring from 3,5-difluoroaniline. This transformation is achieved through a classical diazotization reaction followed by an intramolecular cyclization.
Causality of Experimental Choices
The choice of 3,5-difluoroaniline as the starting material directly introduces the required fluorine atoms at the 4 and 6 positions of the final indazole core. The diazotization with sodium nitrite in an acidic medium generates a reactive diazonium salt, which readily undergoes cyclization to form the stable aromatic indazole ring system.[5]
Experimental Protocol
-
Diazotization: To a stirred suspension of 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Cyclization and Work-up: The reaction mixture is then slowly warmed to room temperature and stirred for 12 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-difluoro-1H-indazole.
Step 2: N-Methylation of 4,6-Difluoro-1H-indazole
The second step is the regioselective methylation of the indazole nitrogen. The primary challenge in this step is to control the site of methylation, as alkylation can occur at either the N-1 or N-2 position.
Causality of Experimental Choices
To achieve selective N-1 methylation, a strong base such as sodium hydride (NaH) is used in an aprotic solvent like tetrahydrofuran (THF). The sodium hydride deprotonates the indazole, forming the indazolide anion. In this anionic form, the N-1 position is generally more sterically accessible and electronically favored for nucleophilic attack on the methylating agent (e.g., methyl iodide), leading to the desired N-1 isomer as the major product.[6]
Indazole [label="4,6-Difluoro-1H-indazole"]; NaH_THF [label="NaH, THF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indazolide [label="Indazolide Anion"]; MeI [label="CH3I", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N1_Product [label="4,6-Difluoro-1-methyl-1H-indazole\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Product [label="4,6-Difluoro-2-methyl-2H-indazole\n(Minor Product)"];
Indazole -> NaH_THF [dir=none]; NaH_THF -> Indazolide [label=" Deprotonation "]; Indazolide -> MeI [dir=none]; MeI -> N1_Product [label=" SN2 Attack\n(N-1) "]; MeI -> N2_Product [label=" SN2 Attack\n(N-2) ", style=dashed]; }
Figure 2: Regioselectivity in the N-methylation of 4,6-difluoro-1H-indazole.
Experimental Protocol
-
Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 4,6-difluoro-1H-indazole (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Methylation: Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Work-up and Purification: The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4,6-difluoro-1-methyl-1H-indazole.
Step 3: Formylation of 4,6-Difluoro-1-methyl-1H-indazole
The final step is the introduction of the carbaldehyde group at the C-5 position. This is achieved through a directed ortho-lithiation reaction.
Causality of Experimental Choices
The fluorine atom at the C-4 position acts as a powerful directing group for ortho-lithiation.[7][8] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes the proton at the C-5 position due to the coordination of the lithium to the lone pair of electrons on the fluorine atom. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[9]
Start [label="4,6-Difluoro-1-methyl-1H-indazole"]; nBuLi [label="n-BuLi, THF, -78 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lithiation [label="Directed Ortho-Lithiation"]; Lithium_Intermediate [label="5-Lithio Intermediate"]; DMF [label="DMF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formylation [label="Electrophilic Quench"]; Final_Product [label="4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> nBuLi [dir=none]; nBuLi -> Lithiation; Lithiation -> Lithium_Intermediate; Lithium_Intermediate -> DMF [dir=none]; DMF -> Formylation; Formylation -> Final_Product; }
Figure 3: Directed ortho-lithiation and formylation workflow.
Experimental Protocol
-
Lithiation: To a solution of 4,6-difluoro-1-methyl-1H-indazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde.
Data Presentation
The following table summarizes the key analytical data for the final product.
| Parameter | Value |
| Molecular Formula | C₉H₆F₂N₂O |
| Molecular Weight | 196.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 192.4 (CHO), 152.1 (C5), 144.3 (d, JCF = 247.5 Hz, C4), 138.6 (d, JCF = 242.4 Hz, C6), 126.7 (C3), 121.9 (C7a), 112.4 (C7), 36.8 (N1–CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -113.4 (s, C4-F), -116.2 (s, C6-F) |
| FT-IR (KBr, cm⁻¹) | 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N) |
| High-Resolution MS (ESI) | [M+H]⁺ m/z calculated for C₉H₇F₂N₂O: 197.0521; found: 197.0624 |
Conclusion
This technical guide has outlined a reliable and efficient three-step synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde. The presented protocols are based on well-established synthetic methodologies and provide a clear rationale for the choice of reagents and reaction conditions. The key transformations, including indazole formation, regioselective N-methylation, and directed ortho-lithiation formylation, are detailed to enable successful replication and adaptation in a research and development setting. This guide serves as a valuable resource for chemists engaged in the synthesis of fluorinated heterocyclic compounds for pharmaceutical applications.
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